2-[(3-methylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Description
Scientific Research Applications
Antimicrobial and Antifungal Activities
A study focusing on the synthesis of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, including structures related to 2-(3-methylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, revealed significant antibacterial and antifungal activities against a range of microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These findings suggest the potential of such compounds in developing new antimicrobial agents (Suresh et al., 2016).
Antimalarial Activity
Research on [1,2,4]triazolo[4,3-a]pyridine sulfonamides, closely related to the compound , demonstrated good in vitro antimalarial activity against Plasmodium falciparum. This suggests that modifications of the [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold, such as the introduction of a piperidin-1-ylsulfonyl group, may contribute to the development of new antimalarial drugs (Karpina et al., 2020).
Herbicidal Activity
Another study highlighted the herbicidal activity of compounds bearing the [1,2,4]triazolo[4,3-a]pyridine moiety against various plant pathogens, indicating the potential agricultural applications of these derivatives in controlling harmful fungi and weeds (Moran, 2003).
Synthesis and Evaluation of Derivatives
Further research into the synthesis of sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has shown that some derivatives exhibit good antifungal and insecticidal activities, suggesting their potential use in developing new fungicides and insecticides (Xu et al., 2017).
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-15-7-5-8-16(13-15)14-23-19(24)22-12-6-9-17(18(22)20-23)27(25,26)21-10-3-2-4-11-21/h5-9,12-13H,2-4,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIIPRGZSQVIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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